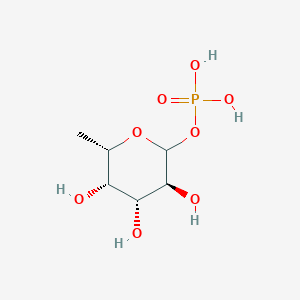
Fuculose 1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fuculose 1-phosphate is a phosphorylated derivative of L-fucopyranose, a six-carbon deoxy sugar. It is a significant intermediate in the metabolism of L-fucose, a sugar commonly found in various glycoproteins and glycolipids. The compound plays a crucial role in the biosynthesis of fucosylated oligosaccharides and glycoconjugates, which are essential for various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fuculose 1-phosphate can be synthesized through the phosphorylation of L-fucopyranose. One common method involves the use of phosphoric acid and a phosphorylating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the transfer of the phosphate group to the hydroxyl group at the first carbon position of L-fucopyranose .
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using specific kinases that catalyze the phosphorylation of L-fucopyranose. This method is preferred due to its high specificity and efficiency. The process is carried out in bioreactors under optimized conditions to ensure maximum yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Fuculose 1-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Fuculose 1-phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is essential for studying the metabolism of L-fucose and its role in cellular processes.
Medicine: It is involved in the development of therapeutic agents targeting fucosylation pathways, which are implicated in various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
Fuculose 1-phosphate exerts its effects by participating in the biosynthesis of fucosylated glycoconjugates. The compound is phosphorylated by specific kinases, which then transfer the fucose moiety to acceptor molecules. This process is crucial for the formation of glycoproteins and glycolipids that play vital roles in cell signaling, adhesion, and immune response .
Comparación Con Compuestos Similares
L-fucopyranose: The parent compound of Fuculose 1-phosphate, lacking the phosphate group.
L-fucose: A deoxy sugar that is a precursor to L-fucopyranose.
L-fuculose: A ketose form of L-fucose.
Uniqueness: this compound is unique due to its phosphorylated state, which makes it a key intermediate in the biosynthesis of fucosylated compounds. This phosphorylation is essential for its role in metabolic pathways and its ability to participate in various biochemical reactions .
Propiedades
Número CAS |
16562-58-6 |
|---|---|
Fórmula molecular |
C6H13O8P |
Peso molecular |
244.14 g/mol |
Nombre IUPAC |
[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6?/m0/s1 |
Clave InChI |
PTVXQARCLQPGIR-DHVFOXMCSA-N |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Key on ui other cas no. |
16562-58-6 |
Descripción física |
Solid |
Sinónimos |
fuculose 1-phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















